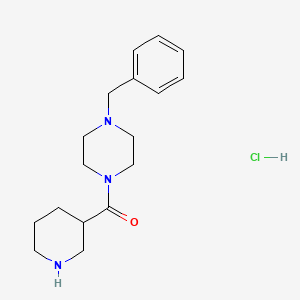

1-(1-phenylethyl)-1H-pyrazol-3-amine

Overview

Description

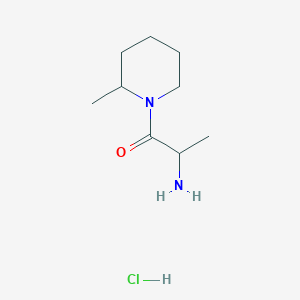

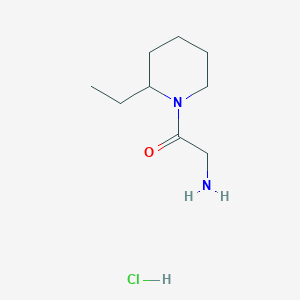

“1-(1-phenylethyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Synthesis Analysis

While specific synthesis methods for “1-(1-phenylethyl)-1H-pyrazol-3-amine” are not available, similar compounds are often synthesized through methods such as the reductive amination of acetophenone .Molecular Structure Analysis

The molecular structure of “1-(1-phenylethyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

Amines, such as “1-(1-phenylethyl)-1H-pyrazol-3-amine”, are known to act as weak organic bases, reacting with acids to form salts . They can also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications

1. Synthesis and Anticancer Activity

A series of derivatives related to 1-(1-phenylethyl)-1H-pyrazol-3-amine were synthesized and analyzed for their structure-activity relationship, revealing compound 1j with potent inhibitory activity against Src kinase. This compound demonstrated significant antitumor efficacy in models of Triple Negative Breast Cancer (TNBC), showing complete tumor suppression in a xenograft mouse model without apparent toxicity (Zhang et al., 2015).

2. Drug Discovery and Synthesis

Efficient synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was conducted via a one-pot, three-component, solvent-free synthesis method. This approach is highlighted for its efficiency and environmental friendliness, producing compounds that are promising candidates for drug discovery (Yu et al., 2013).

3. Molecular Structure and Reactivity Analysis

The molecular structure and infrared frequencies of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine were explored using Hartree Fock and density functional theory methods. These studies showed the molecule's high chemical reactivity, potentially making it valuable for further chemical research and application (Shukla et al., 2015).

4. Semiconductor Oligomer Synthesis

Research into the synthesis and optical properties of poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) (poly(PDPPD)) demonstrated the potential of pyrazole derivatives in the development of new semiconductor materials. These materials exhibit variable optical properties based on their molarity, offering insights into the design of novel optoelectronic devices (Cetin et al., 2017).

5. Palladium-Catalyzed Asymmetric Allylic Amination

A study on the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination processes highlighted the steric control of η3-allyl configuration and site-selective nucleophilic attack. This research opens up new avenues for the synthesis of chiral amines, a class of compounds essential in pharmaceutical chemistry (Togni et al., 1996).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(1-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-7-11(12)13-14/h2-9H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDNOUIMSQWSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenylethyl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)